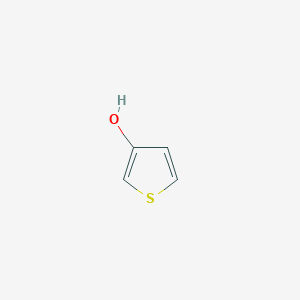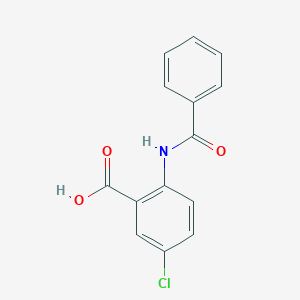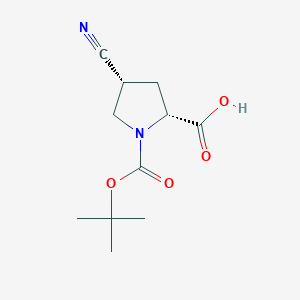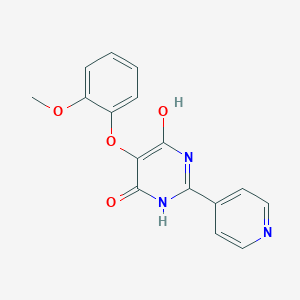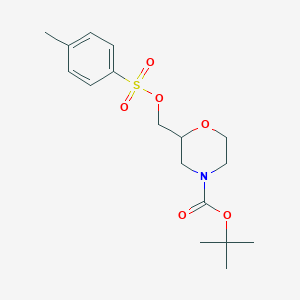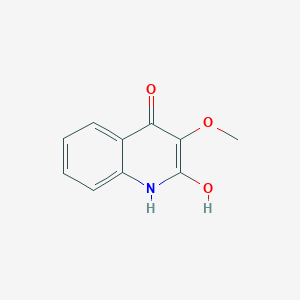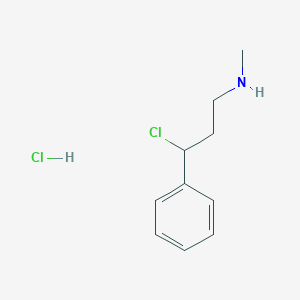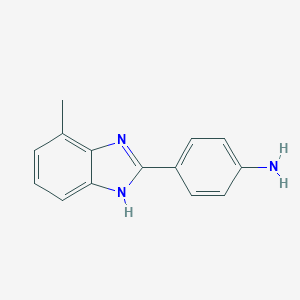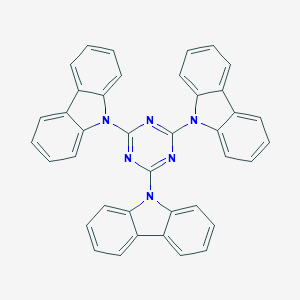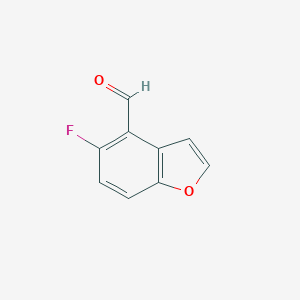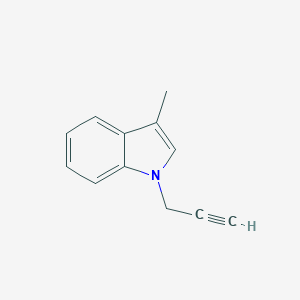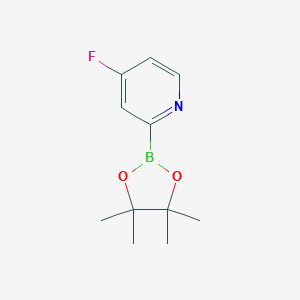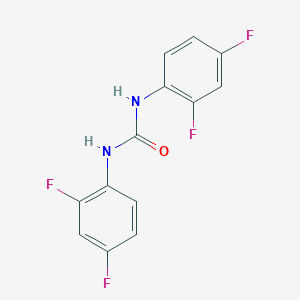
1,3-Bis(2,4-difluorophenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(2,4-difluorophenyl)urea is an organic compound with the molecular formula C13H8F4N2O It is a derivative of urea, where two hydrogen atoms are replaced by 2,4-difluorophenyl groups
準備方法
Synthetic Routes and Reaction Conditions
1,3-Bis(2,4-difluorophenyl)urea can be synthesized through the reaction of 2,4-difluoroaniline with phosgene, followed by the reaction with ammonia or an amine. The general reaction scheme is as follows: [ \text{2,4-Difluoroaniline} + \text{Phosgene} \rightarrow \text{2,4-Difluorophenyl isocyanate} ] [ \text{2,4-Difluorophenyl isocyanate} + \text{Ammonia or Amine} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through recrystallization or chromatography.
化学反応の分析
Types of Reactions
1,3-Bis(2,4-difluorophenyl)urea undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the phenyl rings can be substituted by other nucleophiles.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to form corresponding amines and carbon dioxide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar aprotic solvents and elevated temperatures.
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used. For example, reaction with an amine can yield a substituted urea derivative.
Hydrolysis: The major products are 2,4-difluoroaniline and carbon dioxide.
科学的研究の応用
1,3-Bis(2,4-difluorophenyl)urea has several scientific research applications:
Materials Science: The compound’s unique structural properties make it a candidate for developing advanced materials with specific electronic and optical properties.
Biological Studies: It is used in research to understand the interactions between fluorinated compounds and biological systems, which can lead to the development of new pharmaceuticals.
作用機序
The mechanism of action of 1,3-Bis(2,4-difluorophenyl)urea involves its interaction with specific molecular targets, such as enzymes. For example, as an inhibitor of soluble epoxide hydrolase (sEH), it binds to the active site of the enzyme, preventing the hydrolysis of epoxides to diols. This inhibition can lead to increased levels of epoxyeicosatrienoic acids (EETs), which have anti-inflammatory and vasodilatory effects .
類似化合物との比較
1,3-Bis(2,4-difluorophenyl)urea can be compared with other similar compounds, such as:
1,3-Bis(4-chlorophenyl)urea: This compound has chlorine atoms instead of fluorine, which can affect its reactivity and biological activity.
1,3-Bis(2,4-dichlorophenyl)urea: Similar to the above, but with two chlorine atoms on each phenyl ring, leading to different electronic and steric properties.
1,3-Bis(2,4-difluorophenyl)thiourea: This compound has a sulfur atom replacing the oxygen in the urea moiety, which can significantly alter its chemical and biological properties.
This compound is unique due to the presence of fluorine atoms, which can enhance its stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound in various research fields.
特性
IUPAC Name |
1,3-bis(2,4-difluorophenyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F4N2O/c14-7-1-3-11(9(16)5-7)18-13(20)19-12-4-2-8(15)6-10(12)17/h1-6H,(H2,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUETVEFQZBLGNC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)NC(=O)NC2=C(C=C(C=C2)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F4N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40352575 |
Source


|
| Record name | 1,3-bis(2,4-difluorophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1581-06-2 |
Source


|
| Record name | 1,3-bis(2,4-difluorophenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40352575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
